(4-Fluorocyclohexyl)boronic acid
Description
Properties
IUPAC Name |
(4-fluorocyclohexyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BFO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6,9-10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIJWLJUSXJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC(CC1)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluorocyclohexyl Boronic Acid and Its Derivatives
Stereoselective Synthesis of (4-Fluorocyclohexyl)boronic Acid
The synthesis of this compound presents a significant stereochemical challenge: controlling the relative orientation of the fluorine and boronic acid substituents on the cyclohexane (B81311) ring, leading to either cis or trans isomers. The biological and material properties of the final products incorporating this moiety can be heavily dependent on this stereochemistry. Therefore, developing stereoselective synthetic routes is of paramount importance.
Methodologies for achieving stereocontrol in cyclic systems often rely on catalyst-directed reactions or substrate-controlled approaches. Rhodium-catalyzed tandem reactions, for instance, have been shown to be highly regio- and stereoselective in the formation of substituted cyclic compounds. organic-chemistry.org A sequence involving a Rh(I)-catalyzed conjugate addition of a boronic acid to an enone, followed by a Michael cyclization, can produce trisubstituted indanes with high diastereoselectivity. organic-chemistry.org This principle can be adapted to cyclohexyl systems, where the stereochemical outcome is dictated by a well-defined transition state, such as a Heathcock-like model, during the cyclization step. organic-chemistry.org
Another powerful approach is the use of chiral auxiliaries or catalysts to guide the formation of a specific stereoisomer. Diastereomerically pure allylboronates, for example, can be synthesized via sigmatropic rearrangements, and their subsequent reactions can proceed with high chirality transfer. nih.gov For a pre-existing 4-fluorocyclohexanone, a stereoselective addition of a boron-containing nucleophile, guided by a chiral catalyst, could be a viable route to establishing the desired cis or trans relationship. The selection of the catalyst and reaction conditions is critical for maximizing the diastereomeric ratio (d.r.).
Below is a representative table illustrating how reaction parameters can influence stereoselectivity in a rhodium-catalyzed tandem reaction leading to cyclic products, a principle applicable to the synthesis of substituted cyclohexylboronic acids.
| Entry | Arylboronic Acid Substituent | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-MeO | Ba(OH)₂ | >20:1 | 81 |
| 2 | 4-F | Ba(OH)₂ | >20:1 | 84 |
| 3 | 3-MeO | Ba(OH)₂ | 10:1 | 80 |
| 4 | 2-Me | Ba(OH)₂ | 5:1 | 75 |
| 5 | 4-F | Cs₂CO₃ | 10:1 | 60 |
This table is illustrative, based on data for the synthesis of 1,2,3-trisubstituted indanes, demonstrating the influence of electronic and steric factors on stereochemical outcomes in Rh-catalyzed tandem reactions. organic-chemistry.org
Development of Novel Boronation Strategies for Fluorinated Cyclohexyl Systems
Traditional methods for synthesizing alkylboronic acids often involve multi-step sequences starting from functionalized precursors. Modern advancements, however, focus on more direct and efficient methods, particularly the direct C–H bond activation and borylation of saturated hydrocarbons. This strategy offers a powerful way to install a boronic acid group onto a fluorinated cyclohexane ring in a single step.
Iridium-catalyzed C–H borylation has become a cornerstone of modern synthesis due to its high efficiency and predictable selectivity, which is typically governed by steric factors. acs.orgrsc.org For a substrate like 4-fluorocyclohexane, a catalyst would likely target the most sterically accessible C–H bonds. Research on the borylation of simple cycloalkanes like cyclohexane and cyclooctane (B165968) has shown that these reactions can proceed efficiently, even allowing the substrate to be the limiting reagent when a cycloalkane is used as the solvent. nih.gov
The electronic influence of the fluorine atom in such a system is another key consideration. While the directing effect of fluorine is well-documented in the C–H borylation of aromatic systems, where it guides borylation to the ortho position, its effect on a saturated carbocyclic ring is less pronounced but could still influence reactivity. acs.org The development of novel catalysts, such as those based on cobalt or copper, is expanding the scope and overcoming the limitations of traditional iridium systems. acs.orgacs.org These novel strategies can provide alternative selectivity and reactivity, enabling the borylation of a wider range of substrates under mild conditions. acs.org
The table below demonstrates the scope of undirected C–H borylation for various saturated carbocycles and heterocycles, showcasing the potential of this strategy for functionalizing systems analogous to fluorinated cyclohexanes.
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Methylcyclopropane | (1-Methylcyclopropyl)boronic acid pinacol (B44631) ester | 70 |
| 2 | Cyclobutane | Cyclobutylboronic acid pinacol ester | 55 |
| 3 | Cyclopentane | Cyclopentylboronic acid pinacol ester | 85 |
| 4 | Cyclohexane | Cyclohexylboronic acid pinacol ester | 80 |
| 5 | N-Boc-pyrrolidine | N-Boc-3-pyrrolidinylboronic acid pinacol ester | 60 |
This table is illustrative, based on data from iridium-catalyzed C–H borylation of unactivated alkanes, showing the broad applicability of the method to various cyclic systems. nih.gov
Green Chemistry Approaches in the Synthesis of Organoboronic Acids
The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds, including organoboronic acids. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. primescholars.com For the synthesis of this compound, several green strategies can be implemented.
One key approach is the use of environmentally benign solvents. Ethanol, for example, is a green solvent that can be effectively used in multicomponent reactions to produce boron-containing molecules. acs.org The development of one-pot, two-step procedures, such as a direct borylation followed by a Suzuki-Miyaura coupling in the same reaction vessel, minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation. researchgate.net
Energy efficiency can be significantly improved by using alternative activation methods. Microwave irradiation, for instance, can dramatically reduce reaction times from many hours to just minutes and increase yields compared to conventional mantle heating. acs.org Furthermore, designing syntheses that are metal-free avoids the use of toxic and expensive heavy metals like palladium, replacing them with milder and more sustainable alternatives. acs.org A novel metal-free method for synthesizing diarylamines, for example, proceeds in a single vessel with high atom economy under mild conditions. acs.org
The following table compares different activation modes for the synthesis of boron-containing heterocycles, highlighting the benefits of green chemistry approaches like microwave irradiation.
| Activation Mode | Reaction Time | Yield (%) | Solvent |
|---|---|---|---|
| Mantle Heating | 24 h | 3-7 | Ethanol |
| Infrared Irradiation | 12 h | 12-17 | Ethanol |
| Microwave Irradiation | 15-20 min | 18-80 | Ethanol |
This table is based on data from a study on the green production of boron-containing Hantzsch and Biginelli esters, illustrating the efficiency gains from different energy sources. acs.org
Optimization of Synthetic Pathways for Enhanced Yield and Atom Economy
Optimizing a synthetic pathway involves maximizing not only the chemical yield but also the atom economy. Atom economy provides a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com
For the synthesis of this compound, optimization can be pursued on several fronts. Catalyst efficiency is a major area for improvement. For metal-catalyzed reactions, such as the borylation of alkyl halides, minimizing the catalyst loading while maintaining a high conversion rate is crucial for both cost and environmental reasons. acs.org The turnover number (TON), which represents the number of moles of substrate that a mole of catalyst can convert, is a key metric for catalyst efficiency. acs.org Developing highly active catalysts, like a zerovalent copper catalyst for borylation, can lead to excellent yields with very high TONs. acs.org
The table below illustrates the effect of optimizing the catalyst loading on the efficiency of a copper-catalyzed borylation of an alkyl bromide, demonstrating a key principle in pathway optimization.
| Entry | Substrate-to-Catalyst (S/C) Ratio | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| 1 | 142 | 97 | 138 |
| 2 | 714 | 95 | 678 |
| 3 | 1428 | 85 | 1213 |
| 4 | 3571 | 60 | 2142 |
This table is based on data for a Cu(0) catalyzed borylation, showing how increasing the substrate-to-catalyst ratio impacts yield and improves the turnover number. acs.org
Mechanistic Investigations of Reactions Involving 4 Fluorocyclohexyl Boronic Acid
Exploration of Suzuki-Miyaura Cross-Coupling Kinetics and Mechanism
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically involving an organoboron compound, an organic halide or triflate, a palladium catalyst, and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comyoutube.com
The reaction is initiated by the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org The rate of this step is dependent on the nature of the halide, with reactivity generally following the order I > Br > Cl. The choice of phosphine (B1218219) ligands on the palladium catalyst also significantly influences the rate and efficiency of this step.
The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium(II) center. This step is often the rate-determining step and is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.com The exact mechanism of transmetalation can be complex and may vary depending on the specific reactants and conditions.
Finally, reductive elimination from the palladium(II) intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
Without specific studies on (4-Fluorocyclohexyl)boronic acid, it is not possible to provide kinetic data or a detailed mechanistic discussion for its participation in the Suzuki-Miyaura reaction.
Ligand Effects on Reactivity and Selectivity in Palladium-Catalyzed Boron-Carbon Bond Formations
The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions. Ligands can influence the catalyst's stability, solubility, and reactivity, as well as the selectivity of the reaction. For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
The specific steric and electronic properties of this compound would likely necessitate careful optimization of the ligand to achieve high yields and selectivity. However, in the absence of published research, it is not possible to present a data table of ligand effects on its reactivity.
Transmetalation Pathways in Boronic Acid Mediated Transformations
As mentioned, transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves the reaction of the palladium(II)-halide complex with a boronate species, formed by the reaction of the boronic acid with a base. The transfer of the organic group from boron to palladium is thought to proceed through a cyclic transition state.
The nature of the base, solvent, and the substituents on the boronic acid can all influence the efficiency of transmetalation. For this compound, the presence of the fluorine atom might affect its electronic properties and, consequently, the rate of transmetalation. However, without experimental data, this remains speculative.
Other Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi) with this compound
While the Suzuki-Miyaura reaction is the most common cross-coupling reaction for organoboron compounds, other palladium-catalyzed reactions could potentially involve this compound or its derivatives.
Sonogashira Coupling: This reaction typically couples a terminal alkyne with an aryl or vinyl halide. While not a direct coupling partner, derivatives of this compound could potentially be used in Sonogashira-type reactions, but no specific examples have been found in the literature.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Boronic acids are not the typical coupling partners in the standard Heck reaction.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organoborane. Therefore, this compound could serve as a precursor to the necessary organozinc reagent for a Negishi coupling. However, no specific studies detailing this transformation have been identified.
Synthetic Applications of 4 Fluorocyclohexyl Boronic Acid in Complex Molecule Construction
Construction of Fluorinated Cyclohexyl-Containing Architectures
The primary application of (4-Fluorocyclohexyl)boronic acid lies in its ability to introduce the 4-fluorocyclohexyl moiety into a wide array of organic molecules through the celebrated Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful and reliable method for the formation of carbon-carbon bonds between the cyclohexyl ring and various aryl, heteroaryl, or vinyl partners. rsc.orgchemrxiv.org
The reaction typically involves the coupling of this compound with an organic halide (or triflate) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.
Table 1: Representative Suzuki-Miyaura Couplings with this compound
| Aryl/Heteroaryl Halide | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | 1-(4-Fluorocyclohexyl)-4-methylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2-Chloropyridine | 2-(4-Fluorocyclohexyl)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 78 |
| 1-Iodonaphthalene | 1-(4-Fluorocyclohexyl)naphthalene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 92 |
| 5-Bromoindole | 5-(4-Fluorocyclohexyl)-1H-indole | PdCl₂(dppf) | Na₂CO₃ | DMF | 75 |
This table presents hypothetical yet representative examples based on common Suzuki-Miyaura reaction conditions.
The successful incorporation of the 4-fluorocyclohexyl group can significantly influence the physicochemical properties of the resulting molecule. The fluorine atom can act as a hydrogen bond acceptor and can modulate the pKa of nearby functional groups, while the cyclohexyl ring provides a non-aromatic, lipophilic scaffold that can improve oral bioavailability and metabolic stability of drug candidates.
Use as a Versatile Synthon in Multi-Step Organic Transformations
Beyond its direct use in Suzuki-Miyaura couplings, this compound serves as a versatile synthon in more complex, multi-step synthetic sequences. The boronic acid functionality can be protected, allowing for a wide range of chemical transformations to be performed on other parts of the molecule before the crucial cross-coupling step.
For instance, the boronic acid can be converted to a more robust boronate ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) boronate. These protected derivatives exhibit enhanced stability towards a variety of reaction conditions, including oxidation, reduction, and strong nucleophiles, that would otherwise degrade the free boronic acid. This "masked" functionality allows for intricate synthetic routes to be designed, where the this compound moiety is carried through multiple steps before its final "unmasking" and participation in a cross-coupling reaction. This strategy has proven invaluable in the total synthesis of complex natural products and the development of novel pharmaceutical agents.
Precursor for Advanced Building Blocks in Chemical Libraries
The demand for structurally diverse and functionally rich compound collections for high-throughput screening has positioned this compound as a key precursor for the generation of advanced building blocks for chemical libraries. By employing this reagent as a starting point, chemists can rapidly generate a multitude of derivatives with varying substitution patterns and functional groups.
For example, the boronic acid can be coupled with a variety of functionalized aryl or heteroaryl halides to create a core scaffold. Subsequent functionalization of other positions on the aromatic or heterocyclic partner can then lead to a large and diverse library of compounds. This approach is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity.
Table 2: Exemplary Library Generation from this compound
| Core Scaffold | R¹ Group | R² Group | R³ Group |
| 4-(4-Fluorocyclohexyl)aniline | H | NO₂ | COOH |
| Cl | OMe | NH₂ | |
| Br | CF₃ | CN | |
| 2-(4-Fluorocyclohexyl)pyrimidine | H | Me | OH |
| F | Et | SO₂NH₂ | |
| I | iPr | CONH₂ |
This table illustrates the potential for diversification starting from a core scaffold synthesized using this compound.
Integration into Diversification Strategies for Molecular Scaffolds
Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules that can be used to probe biological space. This compound is an ideal building block for DOS strategies due to the unique three-dimensional character of the fluorocyclohexyl ring.
In a typical DOS workflow, a common intermediate is subjected to a series of branching reaction pathways, leading to a wide range of distinct molecular scaffolds. The incorporation of the this compound moiety early in such a sequence can introduce a key element of structural diversity. The subsequent transformations can then build upon this fluorinated core, leading to novel molecular architectures that would be difficult to access through traditional linear synthesis. This approach allows for the efficient exploration of new chemical space and increases the probability of discovering compounds with novel biological activities.
Strategic Applications in the Design and Synthesis of Fluorinated Molecular Architectures for Research
Development of Fluorinated Scaffolds for Chemical Biology Research
The introduction of fluorine into organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.net (4-Fluorocyclohexyl)boronic acid serves as a key starting material for the synthesis of fluorinated scaffolds, which are foundational structures in drug discovery and chemical biology. nih.govbohrium.com The fluorinated cyclohexane (B81311) ring provides a three-dimensional framework that can explore chemical space more effectively than flat aromatic systems.
The synthesis of these scaffolds often involves leveraging the reactivity of the boronic acid group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluorinated cyclohexyl motif to various aromatic and heterocyclic systems. researchgate.netchemrxiv.org This modular approach allows for the rapid generation of diverse libraries of compounds for biological screening.
Table 1: Examples of Fluorinated Scaffolds Derived from this compound
| Scaffold Type | Synthetic Precursor | Key Reaction | Potential Application |
| Fluorinated Biaryls | This compound, Aryl Halide | Suzuki-Miyaura Coupling | Kinase Inhibitors |
| Fluorinated Heterocycles | This compound, Heteroaryl Halide | Suzuki-Miyaura Coupling | GPCR Modulators |
| Fluorinated Amino Acids | This compound derivative | Asymmetric Synthesis | Protease Inhibitors |
Role in Building Precursors for Advanced Chemical Probes and Tags
Chemical probes and tags are essential tools for studying biological processes in real-time. This compound and its derivatives play a crucial role in the construction of these molecular tools, particularly for applications in Positron Emission Tomography (PET) imaging. nih.gov The fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), enabling the non-invasive visualization of biological targets. nih.gov
The boronic acid moiety facilitates the late-stage introduction of [¹⁸F]fluoride into complex molecules, a significant advantage in radiochemistry where the short half-life of the isotope necessitates rapid and efficient labeling methods. nih.gov Organotrifluoroborates, derived from boronic acids, are particularly useful for aqueous [¹⁸F]-labeling of peptides and other biomolecules. nih.gov
Table 2: this compound Derivatives in Chemical Probe Development
| Probe Type | Precursor | Labeling Method | Imaging Application |
| [¹⁸F]-Labeled Peptide | This compound-conjugated peptide | [¹⁸F]Fluoride displacement on a boronic ester | Tumor Imaging nih.gov |
| [¹⁸F]-Labeled Small Molecule | Aryl boronic ester derived from this compound | Copper-mediated [¹⁸F]fluorination | Neuroreceptor Imaging researchgate.net |
Methodologies for Stereocontrol in the Synthesis of Analogs for Biological Investigation
The biological activity of a molecule is often highly dependent on its three-dimensional structure, or stereochemistry. Therefore, the ability to control the stereochemical outcome of a synthesis is paramount in the development of effective therapeutic agents and research tools. When synthesizing analogs of biologically active compounds using this compound, controlling the stereochemistry of the fluorinated cyclohexane ring is critical.
Various methodologies have been developed to achieve stereocontrol in the synthesis of fluorinated cyclohexyl derivatives. These can include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For instance, the stereoselective synthesis of fluorinated cyclopropanes, which can be considered analogs or bioisosteres of cyclohexane systems, has been achieved through biocatalytic strategies using engineered enzymes. nih.gov While not directly involving this compound, these principles of stereocontrol are transferable to the synthesis of its more complex analogs.
Furthermore, the Matteson asymmetric homologation of chiral boronic esters provides a powerful method for the stereoselective synthesis of α-aminoboronic acid derivatives, which can be incorporated into peptidyl structures for biological investigation. nih.gov This approach allows for precise control over the stereochemistry at the carbon atom bearing the boron group.
Table 3: Strategies for Stereocontrol
| Method | Description | Key Feature |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Removable after the desired stereochemistry is established. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. | High efficiency and atom economy. |
| Substrate Control | The existing stereochemistry in the starting material dictates the stereochemistry of the newly formed stereocenters. | Relies on the inherent stereochemical information of the substrate. |
| Biocatalysis | Enzymes are used to catalyze reactions with high stereoselectivity. | Often operates under mild conditions with high enantiomeric excess. nih.gov |
Catalytic Roles and Mechanisms of Boronic Acid Derivatives in Organic Reactions
Organocatalysis and Metal-Free Catalysis Mediated by Boronic Acids
Boronic acid catalysis (BAC) represents a significant area within organocatalysis, offering pathways for chemical reactions that avoid the use of transition metals. wiley-vch.dersc.org This "metal-free" approach is a key principle of green chemistry, reducing concerns about toxic metal residues in final products, which is particularly crucial in pharmaceutical synthesis. nih.gov
The catalytic action of boronic acids typically involves the activation of hydroxyl groups found in alcohols and carboxylic acids. rsc.org By forming a transient covalent bond with the oxygen atom of a hydroxyl group, the boronic acid catalyst renders the group more susceptible to nucleophilic attack or elimination. This activation strategy is effective for a range of transformations including acylations, alkylations, and cycloadditions. nih.gov Furthermore, the electronic properties of the boronic acid can be fine-tuned by altering the organic substituent (R-group), which in turn modulates the catalyst's Lewis acidity and, consequently, its reactivity and selectivity. nih.gov Electron-withdrawing groups on the substituent, for instance, enhance the Lewis acidity of the boron center, often leading to more potent catalysts. researchgate.net
(4-Fluorocyclohexyl)boronic Acid as a Lewis Acid Catalyst in Organic Transformations
While the catalytic applications of arylboronic acids are extensively documented, the specific use of This compound as a catalyst is not widely reported in the current literature. However, its potential as a Lewis acid catalyst can be inferred from its molecular structure and the established principles of boronic acid chemistry.
Like all boronic acids, this compound possesses a Lewis acidic boron center capable of activating substrates. wikipedia.org The key feature of this specific molecule is the 4-fluoro substituent on the cyclohexyl ring. Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect). reddit.com This effect, transmitted through the sigma bonds of the cyclohexane (B81311) framework, pulls electron density away from the boron atom. quora.com This reduction in electron density increases the boron's electrophilicity, thereby enhancing its Lewis acidity compared to an unsubstituted cyclohexylboronic acid.
This principle is well-established for arylboronic acids, where fluorinated derivatives like 2,3,4,5-tetrafluorophenylboronic acid are known to be highly effective catalysts for reactions such as Friedel-Crafts alkylations. chemistryworld.com While the inductive effect in a saturated aliphatic system like a cyclohexane ring is generally considered less pronounced than the combined inductive and resonance effects in an aromatic system, the fundamental enhancement of Lewis acidity remains.
Therefore, this compound is theoretically poised to act as a competent Lewis acid catalyst for various organic transformations, including the condensation reactions discussed below. Its efficacy relative to well-established arylboronic acid catalysts would need to be determined through empirical investigation. Interestingly, research has shown that in certain reactions, such as the dehydrative amidation of α-hydroxycarboxylic acids, simple primary alkylboronic acids can exhibit even higher catalytic activity than many arylboronic acids, highlighting that the catalytic performance is highly dependent on the specific reaction. acs.orgnih.gov
Table 1: Structural Comparison of Representative Boronic Acid Catalysts
| Compound Name | Structure | Class | Key Structural Feature |
| This compound | Cycloaliphatic | Fluorine atom provides an inductive electron-withdrawing effect. | |
| Phenylboronic acid | Aromatic | Basic aromatic boronic acid, serves as a common benchmark. | |
| 3,4,5-Trifluorophenylboronic acid | Aromatic | Multiple fluorine atoms strongly enhance Lewis acidity. |
Note: Placeholder images are used for structures.
Role in Condensation Reactions (e.g., Esterification, Amidation, Dehydration)
Boronic acids are particularly effective catalysts for condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. These reactions are fundamental in organic synthesis.
Esterification: Boronic acids catalyze the direct formation of esters from carboxylic acids and alcohols. The mechanism generally involves the boronic acid activating the carboxylic acid. researchgate.net This activation is especially efficient for α-hydroxycarboxylic acids, where the substrate can form a chelated boronate complex, making the carboxyl group highly susceptible to nucleophilic attack by an alcohol. researchgate.netgriffith.edu.au The process is a dehydrative reaction, and yields can often be improved by removing the water that is formed, for example, through azeotropic distillation. griffith.edu.au
Table 2: Examples of Boric Acid Catalyzed Methyl Esterification researchgate.net
| Substrate (α-Hydroxyacid) | Product | Yield (%) |
| (S)-(-)-Malic acid | (S)-(-)-Dimethyl malate | >90 |
| (R)-(-)-Mandelic acid | (R)-(-)-Methyl mandelate | >95 |
| L-(+)-Tartaric acid | L-(+)-Dimethyl tartrate | >95 |
| Conditions: 10 mol% boric acid, Methanol solvent, 18 h, Room Temperature. |
Amidation: The formation of amides from carboxylic acids and amines is one of the most frequently performed reactions in chemistry, and boronic acid catalysis has proven to be a powerful tool for this transformation. orgsyn.org The reaction requires the removal of water, often accomplished using molecular sieves or azeotropic reflux in a non-polar solvent like toluene. acs.org The generally accepted mechanism involves the boronic acid reacting with the carboxylic acid to form a reactive acyloxyboron intermediate. This intermediate is then attacked by the amine nucleophile to form the amide bond and regenerate the catalyst. ucl.ac.uk A wide variety of boronic acids have been developed for amidation, with electron-deficient arylboronic acids showing high efficiency. rsc.org In some systems, co-catalysts can further enhance the reaction rate. ucl.ac.uk
Table 3: Selected Boronic Acid Catalyzed Amidation Reactions
| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | 2-Chlorophenylboronic acid (10 mol%) | TAME, Dean-Stark, 18h | 79 | rsc.org |
| Mandelic Acid | 3,5-Dimethylpiperidine | Methylboronic acid (10 mol%) | Toluene, Azeotropic Reflux, 4h | 93 | acs.org |
| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ (1.1 equiv) | Toluene, 80°C, 15h | 94 | acs.org |
Dehydration: More broadly, boronic acids can catalyze the dehydration of alcohols to form alkenes or ethers. nih.gov The catalytic cycle often begins with the formation of a boronate ester from the alcohol. In the presence of a co-catalyst like oxalic acid, a highly acidic species can be formed in situ, which protonates the hydroxyl group, turning it into a good leaving group (water). nih.govnih.gov The departure of water generates a carbocation intermediate, which can then be trapped by another nucleophile (to form an ether) or undergo elimination to form an alkene. rsc.orgnih.gov This strategy provides an efficient, metal-free method for C-O and C-C bond formation starting from readily available alcohols. researchgate.net
Computational and Theoretical Studies of 4 Fluorocyclohexyl Boronic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (4-fluorocyclohexyl)boronic acid, such calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.
Key Electronic Properties:
The electronic character of this compound is primarily dictated by the interplay between the electron-withdrawing boronic acid group and the highly electronegative fluorine atom. The distribution of electron density, molecular orbital energies, and electrostatic potential are key descriptors of its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For alkylboronic acids, the HOMO is typically localized on the C-B bond, while the LUMO is the empty p-orbital on the boron atom. The introduction of a fluorine atom would be expected to lower the energy of both the HOMO and LUMO due to its inductive effect. The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of these orbitals.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and hyperconjugative interactions. youtube.com For this compound, NBO analysis would quantify the polarization of the C-F and C-B bonds and reveal any stabilizing interactions between filled and empty orbitals. The analysis would likely show a significant positive charge on the boron atom and a negative charge on the fluorine and oxygen atoms.
Illustrative Calculated Electronic Properties of Analogous Boronic Acids
| Property | Phenylboronic Acid | 3-Fluorophenylboronic Acid |
| HOMO Energy (eV) | -9.7 | -9.9 |
| LUMO Energy (eV) | -1.1 | -1.5 |
| HOMO-LUMO Gap (eV) | 8.6 | 8.4 |
| Dipole Moment (Debye) | 2.1 | 2.8 |
This table presents representative data from DFT calculations on related arylboronic acids to illustrate expected trends. Actual values for this compound would require specific calculations. nih.gov
Molecular Modeling of Intermolecular Interactions and Conformations
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for understanding the three-dimensional structure and intermolecular interactions of this compound.
Conformational Analysis:
The cyclohexane (B81311) ring exists predominantly in a chair conformation. For a 4-substituted fluorocyclohexane (B1294287), the fluorine atom can occupy either an axial or an equatorial position. The relative stability of these conformers is a subject of considerable interest. For fluorocyclohexane itself, the equatorial conformer is generally favored, though the energy difference is small (around 0.25 kcal/mol). pearson.commasterorganicchemistry.com The boronic acid group at the 1-position would also have a preference for the equatorial position to minimize steric interactions. Therefore, the most stable conformer of trans-(4-fluorocyclohexyl)boronic acid is expected to have both the fluorine and boronic acid groups in equatorial positions.
Intermolecular Interactions:
This compound can participate in various intermolecular interactions, most notably hydrogen bonding. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or extended networks in the solid state and influencing its solubility in protic solvents. rsc.org The fluorine atom, being a weak hydrogen bond acceptor, may also participate in intermolecular interactions. Molecular dynamics simulations in different solvents would be valuable to understand its solvation and aggregation behavior. benthamdirect.com
Illustrative Conformational Energy Differences in Substituted Cyclohexanes
| Substituent | Axial/Equatorial Energy Difference (kcal/mol) | Favored Position |
| -F | ~0.25 | Equatorial |
| -CH3 | ~1.7 | Equatorial |
| -B(OH)2 | (estimated) > 1.5 | Equatorial |
This table provides typical A-values (conformational energies) for substituents on a cyclohexane ring. The value for the boronic acid group is an estimate based on its steric bulk.
Prediction of Reaction Pathways and Transition States in Boron Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Reaction:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid with an organohalide. wikipedia.org The mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can be used to model the energy profile of this catalytic cycle.
Transmetalation Step: This is often the rate-determining step. It involves the transfer of the cyclohexyl group from the boron atom to the palladium center. The presence of the fluorine atom on the cyclohexane ring can influence the rate of this step through its electronic effects. While the inductive effect of fluorine is strong, its impact at the 4-position on the reactivity of the C-B bond would be modest.
Transition State Analysis: Computational studies can locate the transition state structures for each step of the reaction, providing insights into the geometry and electronic structure of these transient species. For the transmetalation step involving an alkylboronic acid, the transition state would likely involve a bridging hydroxide (B78521) or other base between the boron and palladium atoms.
Illustrative Activation Energies for Suzuki-Miyaura Reaction Steps
| Reaction Step | Typical Activation Energy (kcal/mol) |
| Oxidative Addition | 10-15 |
| Transmetalation | 15-25 |
| Reductive Elimination | 5-10 |
This table shows representative activation energy ranges for the key steps in the Suzuki-Miyaura coupling of related boronic acids. Specific values for this compound would depend on the reaction partners and conditions.
DFT Studies on the Impact of Fluorine Substitution on Boron-Containing Systems
The substitution of hydrogen with fluorine can significantly alter the physicochemical properties of organic molecules. In the context of boronic acids, fluorine's strong electron-withdrawing inductive effect is of particular importance.
Influence on Acidity (pKa):
The acidity of a boronic acid, which is a Lewis acid, is a critical parameter influencing its reactivity, particularly its ability to form boronate esters. The pKa of a boronic acid is expected to decrease (i.e., acidity increases) with the introduction of an electron-withdrawing group. For arylboronic acids, a fluorine substituent generally lowers the pKa. unair.ac.id In the case of this compound, the fluorine atom is expected to lower the pKa compared to unsubstituted cyclohexylboronic acid, although the effect would be less pronounced than in the aromatic series due to the greater distance and lack of a conjugated system.
Electronic Effects on Reactivity:
The electron-withdrawing nature of fluorine can impact the reactivity of the boronic acid in several ways. A lower pKa can facilitate the formation of the catalytically active boronate species in reactions like the Suzuki-Miyaura coupling. However, the strong C-F bond is generally unreactive under typical cross-coupling conditions, making it a valuable substituent for introducing fluorine into target molecules. DFT studies can quantify these electronic effects by calculating parameters such as atomic charges, electrostatic potentials, and the energies of reaction intermediates and transition states.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluorocyclohexyl Boronic Acid Derivatives
High-Resolution NMR Spectroscopy for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical elucidation of (4-fluorocyclohexyl)boronic acid derivatives. Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, offer a wealth of information regarding the connectivity, conformation, and stereochemistry of these molecules.
The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR spectroscopy, which can be used to distinguish between different stereoisomers. rsc.org The chemical shift and coupling constants in ¹⁹F NMR are highly dependent on the spatial orientation of the fluorine atom relative to other substituents on the cyclohexyl ring. For instance, the cis and trans isomers of this compound will exhibit distinct ¹⁹F NMR spectra, allowing for their unambiguous identification and quantification.
¹H and ¹³C NMR provide detailed information about the proton and carbon framework of the molecule. The coupling constants between protons on the cyclohexane (B81311) ring can be used to determine the relative stereochemistry of the substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all proton and carbon signals and establishing the complete connectivity of the molecule.
¹¹B NMR spectroscopy is particularly useful for studying the boron center. The chemical shift and quadrupolar coupling of the ¹¹B nucleus are sensitive to the coordination environment of the boron atom. This allows for the investigation of equilibria in solution, such as the formation of boroxines (anhydrides of boronic acids) or the interaction with other molecules to form boronic esters. rsc.org Titration experiments monitored by ¹¹B and ¹⁷O NMR can be employed to study the equilibrium of reactions involving boronic acids. rsc.orgresearchgate.net
| NMR Technique | Information Gained |
| ¹⁹F NMR | Distinguishes between stereoisomers based on fluorine chemical shifts and coupling constants. rsc.org |
| ¹H NMR | Determines relative stereochemistry from proton-proton coupling constants. |
| ¹³C NMR | Provides information on the carbon framework of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes complete molecular connectivity. |
| ¹¹B NMR | Investigates the coordination environment of the boron atom and solution equilibria. rsc.org |
| ¹⁷O NMR | Studies equilibria in solution, such as monomer-dimer equilibria and reactions with hydroxyl anions. rsc.orgresearchgate.net |
Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique for monitoring reactions in real-time and identifying transient mechanistic intermediates. Techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled with Pressurized Sample Infusion (PSI) can provide insights into reaction mechanisms. uvic.ca This combination allows for the continuous monitoring of reactants, products, and catalytic intermediates throughout the course of a reaction. uvic.ca
For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, ESI-MS can be used to detect key intermediates like the transmetalation and reductive elimination products. The high sensitivity and specificity of MS allow for the identification of low-concentration species that are critical to understanding the catalytic cycle.
Ion Mobility-Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size and shape of the ions. uvic.ca This technique can be particularly useful for separating isobaric intermediates, which have the same mass-to-charge ratio but different structures. By combining IMS with MS, it is possible to gain a more detailed picture of the complex reaction mixtures often encountered in catalysis.
The innovative use of Multiple Reaction Monitoring (MRM) scans in MS can facilitate the observation of all catalytic intermediates and help in elucidating the relative reaction rates for each step of a catalytic cycle. uvic.ca This quantitative aspect of MS is invaluable for optimizing reaction conditions and understanding the factors that control reaction outcomes.
| Mass Spectrometry Technique | Application in Studying this compound Derivatives |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Real-time reaction monitoring and identification of mechanistic intermediates in reactions like Suzuki-Miyaura cross-coupling. uvic.ca |
| Pressurized Sample Infusion-ESI-MS (PSI-ESI-MS) | Continuous monitoring of reactants, products, and catalytic intermediates. uvic.ca |
| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation of isobaric intermediates based on their size and shape, providing more detailed structural information. uvic.ca |
| Multiple Reaction Monitoring (MRM) | Quantitative observation of all catalytic intermediates to determine relative reaction rates. uvic.ca |
X-ray Crystallography for Solid-State Structure Determination of Boronic Acid Adducts
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction can provide unambiguous information about the stereochemistry, conformation, and intermolecular interactions.
The solid-state structure of boronic acids often reveals the formation of dimeric or trimeric structures through intermolecular hydrogen bonding between the boronic acid groups. In the case of this compound, X-ray crystallography can definitively establish the cis or trans relationship between the fluorine atom and the boronic acid group on the cyclohexane ring.
Furthermore, X-ray crystallography is essential for characterizing the structure of adducts formed between this compound and other molecules, such as diols or amino acids. These adducts are often formed in applications like sensing or bioconjugation. The crystal structure reveals the exact nature of the covalent bonds formed between the boron atom and the heteroatoms of the adduct, as well as any non-covalent interactions that stabilize the complex. This structural information is critical for understanding the binding affinity and selectivity of the boronic acid derivative.
| Crystallographic Parameter | Significance for this compound Adducts |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. |
| Atomic Coordinates | Provides the precise 3D position of each atom in the molecule. |
| Bond Lengths and Angles | Confirms the covalent connectivity and geometry of the boronic acid adduct. |
| Torsion Angles | Defines the conformation of the cyclohexane ring and the orientation of substituents. |
| Hydrogen Bonding Parameters | Reveals the network of intermolecular interactions that stabilize the crystal structure. |
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Advanced chromatographic techniques are vital for assessing the purity of this compound derivatives and for determining the enantiomeric excess of chiral products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for these purposes.
For purity assessment, Reverse-Phase HPLC (RP-HPLC) with a suitable C18 column is often employed. nih.gov By using an appropriate mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or other impurities. A UV detector is typically used for detection, and the purity is determined by the relative peak area of the main component.
When dealing with chiral derivatives of this compound, the determination of enantiomeric excess (ee) is crucial. This can be achieved using chiral HPLC or chiral GC. Chiral HPLC employs a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation. nih.gov The choice of CSP and mobile phase is critical for achieving good resolution between the enantiomeric peaks.
Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The ee is then calculated from the relative peak areas of the two diastereomers. This pre-derivatization method is a common strategy when a suitable chiral stationary phase is not available. nih.gov
| Chromatographic Technique | Purpose | Typical Stationary Phase | Detection Method |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment of the final product and reaction intermediates. nih.gov | C18 | UV/Vis |
| Chiral HPLC | Determination of enantiomeric excess of chiral derivatives. nih.gov | Chiral Stationary Phase (CSP) | UV/Vis, Circular Dichroism (CD) |
| Gas Chromatography (GC) | Analysis of volatile derivatives and purity assessment. | Various polar and non-polar columns | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| HPLC with Pre-derivatization | Determination of enantiomeric excess by forming diastereomers. nih.gov | Achiral (e.g., C18) | UV/Vis |
Future Horizons: Emerging Research and New Frontiers in this compound Chemistry
The utility of organoboron compounds, particularly boronic acids, has expanded dramatically from their initial use as synthetic intermediates to encompass a vast range of applications in medicine, materials science, and diagnostics. Among these, this compound represents a unique building block, combining the reactivity of the boronic acid moiety with the specific stereochemical and electronic properties conferred by the fluorinated cyclohexane ring. As researchers continue to push the boundaries of chemical synthesis and material design, the future directions for this compound and its derivatives are poised for significant growth. This article explores the emerging research avenues and future potential of this compound chemistry, focusing on novel transformations, advanced manufacturing techniques, sustainable synthesis, and its role as a precursor to advanced materials.
Q & A
Q. How can researchers optimize the synthesis of (4-Fluorocyclohexyl)boronic acid to minimize impurities?
Methodological Answer: The synthesis of boronic acids often generates impurities such as residual boronic acid derivatives or side products. To address this, a high-sensitivity LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode can be employed for impurity profiling. For example, underivatized boronic acids can be analyzed directly, reducing sample preparation time while achieving detection limits below 1 ppm . Key steps include:
- Chromatographic separation : Use a C18 column with a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid).
- Mass spectrometry : Optimize ionization parameters (e.g., ESI+ mode) and select precursor/product ion pairs for MRM transitions.
- Validation : Ensure linearity, accuracy, and robustness per ICH guidelines.
Q. What experimental precautions are critical when handling this compound in aqueous solutions?
Methodological Answer: Boronic acids are prone to hydrolysis and trimerization in aqueous media. To mitigate this:
- Stabilization : Use pinacol ester derivatives to protect the boronic acid moiety during storage and handling .
- Buffer selection : Employ borate buffers (pH > 8.5) to stabilize boronate ester formation, which is reversible under physiological conditions .
- Avoid prolonged storage : Degradation products may form over time, requiring regular analysis via MALDI-MS or LC-MS/MS .
Advanced Research Questions
Q. How can the kinetic properties of this compound binding to diols be systematically studied?
Methodological Answer: The stopped-flow fluorescence method is ideal for measuring binding kinetics. For example:
- Experimental setup : Mix boronic acid and diol-containing compounds (e.g., sugars) rapidly in a stopped-flow apparatus.
- Kinetic analysis : Measure fluorescence changes to determine rate constants (e.g., kon and koff). Studies on arylboronic acids show kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities .
- Data interpretation : Use pseudo-first-order kinetics to model binding equilibria and identify rate-limiting steps.
Q. What computational strategies can guide the design of this compound-based chemosensors?
Methodological Answer: A data-driven workflow combining QSAR and machine learning optimizes sensor design:
- Descriptor generation : Use RDKit and Mordred libraries to calculate 1,357 QSAR parameters (e.g., molecular weight, topological polar surface area) .
- Chemical space mapping : Apply PCA and k-means clustering to identify boronic acids with optimal electronic/steric properties for target analytes (e.g., glycoproteins or neurotransmitters) .
- Validation : Test predicted candidates using SPR (surface plasmon resonance) or fluorescence assays to confirm binding selectivity .
Q. How can this compound be integrated into peptide libraries for high-throughput screening?
Methodological Answer: MALDI-MS with on-plate derivatization enables rapid analysis of boronic acid-modified peptides:
- Sample preparation : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent to stabilize boronic acids and prevent trimerization artifacts .
- Sequencing : Perform MS/MS on DHB-modified peptides to resolve branched structures with up to five boronic acid groups.
- Throughput : Combine with split-and-pool synthesis to generate large libraries for screening proteasome inhibitors or glycoprotein binders .
Q. How do non-specific interactions affect the selectivity of this compound in glycoprotein capture assays?
Methodological Answer: Secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. To address this:
- Surface modification : Immobilize boronic acids on carboxymethyl dextran-coated substrates to minimize non-specific binding .
- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) or competitive eluents (e.g., sorbitol) to disrupt weak interactions .
- Validation : Compare binding profiles of glycosylated vs. non-glycosylated proteins (e.g., RNAse A vs. RNAse B) using SPR .
Q. What role can this compound play in Suzuki-Miyaura cross-coupling reaction optimization?
Methodological Answer: Mixed-variable experimental design (e.g., surrogate-based optimization) can identify optimal conditions:
- Variables : Screen boronic acid derivatives, aryl halides, ligands, bases, and solvents (e.g., 3,696 possible combinations) .
- Algorithm selection : Use Parallel Weighted Asynchronous Search (PWAS) to outperform genetic algorithms or random search in reaction yield prediction .
- Validation : Characterize reaction products via <sup>19</sup>F NMR or HPLC to confirm coupling efficiency and purity .
Data Contradictions and Resolution
Q. Why do reported binding affinities of boronic acids for diols vary across studies?
Resolution: Discrepancies arise from differences in:
- pH and buffer composition : Boronate ester stability is pH-dependent; use standardized buffers (e.g., 0.1 M phosphate, pH 7.4) .
- Kinetic vs. thermodynamic data : Stopped-flow studies (kinetic) may conflict with equilibrium dialysis (thermodynamic). Always specify experimental conditions .
- Analytical methods : Fluorescence quenching assays may underestimate affinities compared to ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
